![molecular formula C9H17NO B066329 7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine CAS No. 165385-48-8](/img/structure/B66329.png)
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine
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Overview
Description
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine, also known as TMA-2, is a psychoactive drug that belongs to the family of phenethylamines. It is a derivative of the popular psychedelic drug, mescaline. TMA-2 is known for its hallucinogenic effects and has been studied extensively for its potential therapeutic applications.
Mechanism Of Action
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine works by binding to and activating serotonin receptors in the brain. It has a high affinity for the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine also activates other serotonin receptors, including 5-HT2C and 5-HT1A.
Biochemical and Physiological Effects:
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-characterized. However, it is a controlled substance and is not widely available. Additionally, its hallucinogenic effects make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine. One area of interest is its potential use in the treatment of depression and anxiety. Another area of interest is its potential use in the treatment of addiction. Additionally, further research is needed to fully understand the neuroprotective properties of 7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine and its effects on neurogenesis.
Synthesis Methods
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine can be synthesized by reacting 3,4-dimethoxyphenylacetone with nitroethane to form the nitrostyrene intermediate. The nitrostyrene is then reduced to the amine with sodium borohydride. The final step involves the conversion of the amine to the azepine by reacting it with cyclohexanone in the presence of potassium carbonate.
Scientific Research Applications
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective properties and has been shown to increase neurogenesis in the hippocampus. 7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
properties
CAS RN |
165385-48-8 |
---|---|
Product Name |
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine |
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
7-methoxy-3,4-dimethyl-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C9H17NO/c1-7-4-5-9(11-3)10-6-8(7)2/h7-8H,4-6H2,1-3H3 |
InChI Key |
XHGYCMUOWVFXGN-UHFFFAOYSA-N |
SMILES |
CC1CCC(=NCC1C)OC |
Canonical SMILES |
CC1CCC(=NCC1C)OC |
synonyms |
2H-Azepine,3,4,5,6-tetrahydro-7-methoxy-3,4-dimethyl-(9CI) |
Origin of Product |
United States |
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